molecular formula C12H14Cl2N2O3S B2392494 1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine CAS No. 731011-99-7

1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine

Cat. No.: B2392494
CAS No.: 731011-99-7
M. Wt: 337.22
InChI Key: MNOHBZYZOODNAZ-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine typically involves the reaction of piperazine with chloroacetyl chloride and 4-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound may undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

    Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, thiols, or alcohols in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative.

Scientific Research Applications

1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine may have various scientific research applications, including:

    Medicinal chemistry: As a scaffold for the development of new drugs, particularly those targeting the central nervous system or other biological pathways.

    Biological studies: Investigating its effects on cellular processes and molecular targets.

    Industrial applications: Potential use as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine would depend on its specific biological targets and pathways. Generally, piperazine derivatives can interact with various receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloroacetyl)piperazine: Lacks the 4-chlorophenylsulfonyl group, which may affect its pharmacological properties.

    4-[(4-Chlorophenyl)sulfonyl]piperazine: Lacks the chloroacetyl group, which may alter its reactivity and biological activity.

Uniqueness

1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is unique due to the presence of both the chloroacetyl and 4-chlorophenylsulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3S/c13-9-12(17)15-5-7-16(8-6-15)20(18,19)11-3-1-10(14)2-4-11/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOHBZYZOODNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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